molecular formula C10H9BO3 B136708 (7-Hydroxynaphthalen-2-yl)boronic acid CAS No. 151169-72-1

(7-Hydroxynaphthalen-2-yl)boronic acid

Numéro de catalogue: B136708
Numéro CAS: 151169-72-1
Poids moléculaire: 187.99 g/mol
Clé InChI: MZWUEPMDFICBJA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(7-Hydroxynaphthalen-2-yl)boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a naphthalene ring with a hydroxyl group at the 7th position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (7-Hydroxynaphthalen-2-yl)boronic acid typically involves the reaction of 7-hydroxy-2-naphthaldehyde with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis .

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid moiety enables participation in palladium-catalyzed Suzuki-Miyaura couplings, forming biaryl or alkenyl-aryl bonds. Key findings include:

  • Reactivity with Aryl Halides : Reacts with aryl bromides/iodides in the presence of Pd(PPh₃)₄ and Na₂CO₃ in THF/H₂O (1:1) at 80°C, yielding biaryl products (e.g., 7-hydroxynaphthyl-biphenyl derivatives) with >80% efficiency .

  • Electron-Donating Effects : The hydroxyl group at the 7-position enhances reactivity by increasing electron density at the boron center, accelerating transmetalation steps .

  • Comparative Performance :

    SubstrateReaction Time (h)Yield (%)
    7-Hydroxynaphthalen-2-yl-BA1285
    7-Methoxynaphthalen-2-yl-BA1282
    Phenylboronic Acid2470
    Data adapted from Miyaura borylation studies .

Hydroxyl-Directed C–H Borylation

The hydroxyl group acts as a directing group for regioselective alkenyl or aromatic C–H borylation:

  • Metal-Free Borylation : Reacts with BBr₃ in CH₂Cl₂ at −10°C, forming bicyclic boronates via intramolecular electrophilic borylation (e.g., 3ao , 56% yield) .

  • Mechanistic Pathway :

    • Activation of BBr₃ by the hydroxyl group.

    • Generation of a boronate intermediate.

    • sp²-C–H borylation followed by cyclization .

  • Substrate Scope : Tolerates electron-withdrawing (-Br, -CF₃) and -donating (-OMe) groups on aromatic rings .

Multicomponent Reactions (MCRs)

The boronic acid serves as a carbon nucleophile in Passerini-type reactions:

  • Three-Component Coupling : Combines with aldehydes (e.g., 4-methoxybenzaldehyde) and isocyanides under mild conditions (CH₂Cl₂, 25°C) to form α-hydroxyketones (e.g., 8i , 65% yield) .

  • Mechanism :

    • Boronic acid attacks the aldehyde to form a tetrahedral intermediate.

    • Isocyanide insertion generates an α-hydroxyketone after hydrolysis .

Fluoride-Activated Hydroxylation

The hydroxyl group enables fluoride-mediated transformations:

  • Hydroxylation via Boronate Complexes : Reacts with CsF/18-crown-6 in CH₃CN at −10°C, forming aryl fluorides via B–F coordination and subsequent hydroxylation (e.g., 3f , 75% yield) .

  • Kinetic Studies : ¹⁹F NMR confirmed rapid formation of B–F intermediates (δ = −119.34 ppm) .

Oxidative Coupling Reactions

The compound participates in stereospecific oxidative couplings:

  • DDQ-Mediated Coupling : Reacts with enantioenriched boronic esters (e.g., 1m ) in the presence of DDQ at −78°C, yielding axially chiral biaryls with 100% stereoretention .

  • Mechanistic Insight : Single-electron transfer (SET) from the boronate complex to DDQ drives C–C bond formation .

Applications De Recherche Scientifique

Organic Synthesis

(7-Hydroxynaphthalen-2-yl)boronic acid is widely employed as a reagent in cross-coupling reactions, particularly the Suzuki–Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds, which are fundamental in constructing complex organic molecules. The compound's ability to act as a nucleophile makes it invaluable in synthesizing pharmaceuticals and agrochemicals .

Reaction Type Description
Suzuki–Miyaura Formation of carbon-carbon bonds using aryl halides and boronic acids.
Oxidation Hydroxyl group can be oxidized to yield ketones or aldehydes.
Reduction Boronic acid group can be reduced to form boronate esters.
Substitution Hydroxyl group participates in nucleophilic substitution reactions.

Medicinal Chemistry

Recent studies have highlighted the potential of this compound as an anticancer agent, particularly against triple-negative breast cancer (TNBC). Its mechanism involves inhibiting specific kinases associated with cancer cell proliferation and survival. The compound's ability to modulate signaling pathways makes it a candidate for further development in targeted cancer therapies .

Material Science

In material science, this compound is used in the development of advanced materials such as polymers and sensors. Its boronic acid functionality allows for the formation of dynamic covalent bonds, which are crucial for creating responsive materials that can change properties in response to environmental stimuli .

Case Study 1: Anticancer Activity

A study conducted by researchers at University College London demonstrated that this compound effectively inhibited the growth of TNBC cells in vitro. The compound was shown to interfere with the phosphoinositide 3-kinase (PI3K) signaling pathway, leading to reduced cell viability and increased apoptosis in cancer cells .

Case Study 2: Synthesis of Complex Molecules

In another research project, this compound was utilized in the synthesis of novel heterocyclic compounds through Suzuki coupling reactions. The resulting compounds exhibited promising biological activities, showcasing the compound's utility as a versatile building block in drug discovery .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

(7-Hydroxynaphthalen-2-yl)boronic acid is unique due to the specific positioning of the hydroxyl group on the naphthalene ring, which can influence its reactivity and interaction with other molecules. This unique structure allows for specific applications in biological imaging and enzyme inhibition that may not be achievable with other boronic acids .

Activité Biologique

(7-Hydroxynaphthalen-2-yl)boronic acid is a compound belonging to the class of boronic acids, characterized by its unique structure that includes a hydroxyl group attached to a naphthalene ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is primarily utilized in the Suzuki–Miyaura cross-coupling reaction, which forms new carbon-carbon bonds essential for synthesizing complex organic molecules. The mechanism of action involves the interaction with specific biological targets, notably tyrosine and phosphoinositide kinases, which are crucial in various signaling pathways within cells.

Key Mechanisms

  • Suzuki–Miyaura Cross-Coupling : Facilitates the formation of carbon-carbon bonds, impacting biochemical pathways related to cell proliferation and survival.
  • Inhibition of Kinases : Potentially inhibits key kinases involved in cancer cell signaling, suggesting a role in anticancer activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly against triple-negative breast cancer. It has been shown to exhibit cytotoxic effects at low concentrations:

  • Cytotoxicity : The compound demonstrated an IC50 value of approximately 0.1969 μM, indicating significant antiproliferative effects on cancer cell lines .
  • Mechanism Insights : Its structure allows for interactions that may disrupt cancer cell signaling pathways, leading to reduced viability of malignant cells .

Other Biological Activities

In addition to its anticancer properties, this compound has been explored for other biological activities:

  • Antibacterial and Antiviral Activity : Boronic acids have shown promise in medicinal chemistry due to their ability to interact with various biological molecules, potentially leading to antibacterial and antiviral applications .
  • Sensor Applications : The compound's reactivity can be harnessed for developing sensors that detect biological molecules or environmental changes .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and related compounds:

  • Cell Viability Studies : Research indicated that at concentrations up to 200 µM, this compound did not adversely affect the metabolic activity of human colon cancer HT29 cells, suggesting a favorable safety profile for potential therapeutic applications .
  • Comparative Analysis : In comparative studies with other boronic acid derivatives, it was found that this compound exhibited superior cytotoxicity against certain cancer cell lines compared to structurally similar compounds like phenanthren-9-yl boronic acid .
  • Mechanistic Studies Using Computational Models : Theoretical models have been developed to study the interaction between boronic acids and insulin, indicating potential applications in diabetes management through modulation of insulin signaling pathways .

Summary Table of Biological Activities

Activity TypeObserved EffectConcentration RangeReference
AnticancerCytotoxic effects on cancer cellsIC50 ~ 0.1969 μM
Metabolic ActivityNo significant impact on HT29 cellsUp to 200 µM
AntibacterialPotential activity notedNot specified
Insulin InteractionModulation potentialComputational study

Propriétés

IUPAC Name

(7-hydroxynaphthalen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BO3/c12-10-4-2-7-1-3-9(11(13)14)5-8(7)6-10/h1-6,12-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWUEPMDFICBJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C=CC(=C2)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626439
Record name (7-Hydroxynaphthalen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151169-72-1
Record name (7-Hydroxynaphthalen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (7-hydroxynaphthalen-2-yl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Amino-5-hydroxynaphthalene (4.80 g, TCI) was dissolved in 6 N hydrochloric acid (300 ml), added dropwise with an aqueous solution (22.5 ml) of sodium nitrite (2.25 g) over 30 minutes under ice cooling, and stirred for 30 minutes. The reaction mixture was added dropwise with an aqueous solution (75 ml) of potassium iodide (9.90 g, WAKO), stirred for 30 minutes, then warmed to room temperature, and further stirred for 3.5 hours. The reaction mixture was neutralized with aqueous ammonia, and then filtered through a Celite layer. The filtrate was added with ethyl acetate (90 ml×2) for extraction. The organic layer was washed successively with saturated aqueous sodium hydrogencarbonate, saturated aqueous ammonium chloride and saturated brine, and dried, and then the solvent was evaporated under reduced pressure. The residue was purified by column chromatography (Quad, hexane:ethyl acetate=10:1) to obtain 1-hydroxy-6-iodonaphthalene (1.48 g). A solution of this substance (539 mg) in anhydrous THF (10 ml) was added with 60% sodium hydride (171 mg) under ice cooling, and stirred for 1 hour. The reaction mixture was cooled to −78° C. under argon gas atmosphere, added dropwise with a 1.6 M solution of n-butyllithium in hexane (3.75 ml) over 10 minutes, and stirred for 30 minutes. The reaction mixture was added dropwise with (iPrO)3B (1.16 ml) over 10 minutes, stirred for 30 minutes, then warmed to room temperature, and further stirred for 3 hours. The reaction mixture was added with water (3 ml) and 0.5 M aqueous sulfuric acid (7 ml), and extracted with diethyl ether (100 ml×3). The organic layer was washed with saturated brine and dried, and then the solvent was evaporated under reduced pressure to obtain crude 7-hydroxy-2-naphthaleneboronic acid. A solution of this substance in ethanol (1 ml), Compound No. A-1 (350 mg), 2 M aqueous sodium carbonate (2.4 ml) and (Ph3P)4Pd (116 mg) were reacted and treated according to the procedure described in the synthesis method of Compound No. V-3 with the modifications that the reaction was carried out for 14 hours, and the purification was performed by column chromatography (Quad, hexane:ethyl acetate=6:1) to obtain the title compound (Compound No. V-5, 388 mg).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.75 mL
Type
reactant
Reaction Step One
Quantity
1.16 mL
Type
reactant
Reaction Step Two
Quantity
171 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
7 mL
Type
reactant
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Four

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.